molecular formula C12H15Cl2N B13200238 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13200238
M. Wt: 244.16 g/mol
InChI Key: IYSBVRYWQUWLEY-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H15Cl2N/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3

InChI Key

IYSBVRYWQUWLEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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